Regioisomeric Effect on Lipophilicity and Solubility
The predicted octanol-water partition coefficient (LogP) for 3-(Difluoromethyl)cyclohexan-1-ol is 0.90 . This value is significantly lower than the predicted LogP of its regioisomer, cis-4-(Difluoromethyl)cyclohexanol, which is reported as 1.6 . A lower LogP indicates higher polarity and greater aqueous solubility, a key parameter in drug development for achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties and for formulating bioavailable compounds.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 0.90 |
| Comparator Or Baseline | cis-4-(Difluoromethyl)cyclohexanol; LogP = 1.6 |
| Quantified Difference | 3-substituted isomer is approximately 0.7 LogP units less lipophilic than the 4-substituted isomer. |
| Conditions | Predicted values based on standard computational algorithms (ACD/Labs). |
Why This Matters
This difference enables scientific selection based on desired polarity; the 3-isomer may be preferred for projects requiring lower lipophilicity to mitigate issues like CYP450 inhibition, phospholipidosis, or poor solubility.
